molecular formula C24H17ClN2O4 B11596603 6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11596603
M. Wt: 432.9 g/mol
InChI Key: VNCRVEIOIGEKEH-UHFFFAOYSA-N
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Description

6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a dioxolochromene core, which is a fused ring system containing oxygen atoms, and is substituted with an amino group, a chlorobenzyl group, and a carbonitrile group.

Preparation Methods

The synthesis of 6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can be achieved through a multi-step process. One common method involves the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water . This method is advantageous due to its use of water as a green solvent, making it environmentally friendly. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired chromene derivative.

Chemical Reactions Analysis

6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and chlorobenzyl groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions to form different ring structures.

Mechanism of Action

The mechanism of action of 6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

6-amino-8-{4-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C24H17ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

6-amino-8-[4-[(4-chlorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H17ClN2O4/c25-16-5-1-14(2-6-16)12-28-17-7-3-15(4-8-17)23-18-9-21-22(30-13-29-21)10-20(18)31-24(27)19(23)11-26/h1-10,23H,12-13,27H2

InChI Key

VNCRVEIOIGEKEH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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